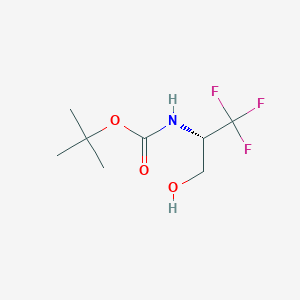

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1,1,1-trifluoro-3-hydroxypropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(14)12-5(4-13)8(9,10)11/h5,13H,4H2,1-3H3,(H,12,14)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJICTSWXPIQIQ-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a trifluoromethyl ketone under basic conditions. The reaction can be catalyzed by various bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions, yielding tert-butanol and the corresponding amine or carboxylic acid derivatives.

The trifluoromethyl group stabilizes intermediates during hydrolysis, enhancing reaction efficiency .

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitutions, particularly when activated by reagents like thionyl chloride or Mitsunobu conditions.

The trifluoromethyl group’s electron-withdrawing nature increases the electrophilicity of adjacent carbons, facilitating substitutions .

Oxidation and Reduction

The hydroxyl group can be oxidized to a ketone, while the carbamate remains intact under controlled conditions.

Cross-Coupling Reactions

The compound serves as a building block in Suzuki-Miyaura and Buchwald-Hartwig couplings, leveraging its stereochemistry for chiral drug intermediates.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a versatile building block for the development of more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.

- Reduction and Oxidation: The compound can be reduced to form alcohols or amines and oxidized to yield carbonyl compounds, facilitating the creation of various derivatives essential for further synthetic applications .

Medicinal Chemistry

In medicinal chemistry, tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has garnered attention due to its potential biological activity. Its structure allows it to interact with various biological targets.

Mechanisms of Action:

- Enzyme Inhibition: The compound can act as an inhibitor by binding to the active sites of enzymes. This property is particularly relevant in drug design for conditions such as cancer and neurodegenerative diseases .

- Receptor Modulation: It may influence signaling pathways by acting on specific receptors, which could lead to therapeutic effects in treating metabolic disorders or inflammation.

Biochemical Research

The compound's unique properties make it suitable for biochemical studies aimed at understanding enzyme mechanisms and metabolic pathways. Researchers utilize it to probe interactions within biological systems.

Case Studies:

- Neuroprotective Effects: A study demonstrated that compounds similar to tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate could protect neuronal cells from oxidative stress induced by amyloid-beta peptides, suggesting its potential application in neurodegenerative disease therapies.

- Antimicrobial Activity: Research has indicated that certain derivatives exhibit notable antibacterial properties against various pathogens, highlighting the compound's potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The steric hindrance provided by the tert-butyl group can enhance the selectivity and potency of the compound .

Comparison with Similar Compounds

Conclusion

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in various scientific research and industrial processes.

Biological Activity

Introduction

tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate, with the CAS number 1393524-00-9, is a compound that has garnered attention for its unique structural features and potential biological activities. The presence of trifluoromethyl groups in its structure suggests that it may exhibit distinct pharmacological properties, making it a candidate for further investigation in medicinal chemistry.

- Molecular Formula : CHFNO

- Molecular Weight : 229.20 g/mol

- IUPAC Name : tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate

- Purity : 95% .

The biological activity of tert-butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate is hypothesized to involve several mechanisms:

- Fluorine Substitution Effects : The incorporation of fluorine atoms can significantly alter the lipophilicity and metabolic stability of compounds. Studies indicate that the trifluoromethyl group can enhance the binding affinity to biological targets while potentially reducing toxicity due to improved metabolic profiles .

- Metabolic Pathways : Research involving cultures of Cunninghamella elegans demonstrated that the compound undergoes significant metabolic transformations, suggesting that it does not persist in biological systems, which is favorable for drug development .

Antioxidant Properties

The compound has been shown to exhibit antioxidant activity. A study investigating various carbamate derivatives indicated that the presence of the trifluoromethyl group contributes to enhanced radical scavenging capabilities, which could be beneficial in neuroprotective applications .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of fluorinated carbamates suggest potential efficacy against various bacterial strains. The unique structure may enhance membrane permeability and disrupt bacterial cell function .

Case Studies and Research Findings

Q & A

Q. What are the optimal synthetic conditions for achieving high enantiomeric purity of tert-Butyl (S)-(1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate?

- Methodological Answer : The Boc-protection of the amine group using di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions with a base (e.g., triethylamine or NaOH) is a standard approach. Chiral resolution via enzymatic hydrolysis or chromatographic separation (e.g., chiral HPLC) ensures enantiomeric purity . For trifluoromethyl-containing analogs, inert atmospheres (N₂/Ar) and low temperatures (−78°C to 0°C) minimize side reactions .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

- Methodological Answer :

- NMR : ¹H/¹³C/¹⁹F NMR to confirm stereochemistry and trifluoromethyl group integrity .

- HPLC : Reverse-phase or chiral HPLC to assess purity (>98%) and enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- X-ray Crystallography : Resolve absolute configuration using SHELXL programs .

Q. How should the compound be stored to maintain stability?

- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in anhydrous solvents (e.g., DCM or THF). Avoid prolonged exposure to moisture or light, as the carbamate group is prone to hydrolysis .

Q. What are common impurities in the synthesis, and how are they removed?

- Methodological Answer :

- Byproducts : Unreacted starting materials, diastereomers, or deprotected amines.

- Purification : Flash silica chromatography with gradient elution (hexane/EtOAc) or recrystallization .

Advanced Research Questions

Q. How can computational modeling predict stereochemical outcomes during synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian) model transition states to predict enantioselectivity. Compare computed NMR/IR spectra with experimental data for validation . Molecular docking studies (AutoDock Vina) can correlate stereochemistry with biological activity .

Q. What strategies mitigate racemization during derivatization reactions?

- Methodological Answer :

Q. How does the trifluoromethyl group influence nucleophilic substitution reactivity?

- Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at adjacent carbons, accelerating SN₂ reactions. Kinetic studies (e.g., monitoring via ¹⁹F NMR) reveal rate enhancements compared to non-fluorinated analogs .

Q. What is the compound’s stability under physiological conditions, and how does it impact bioactivity studies?

- Methodological Answer :

- Hydrolysis Assays : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via LC-MS.

- Bioactivity Correlation : Compare stability with IC₅₀ values in cell-based assays (e.g., neuroprotection models) .

Comparative Analysis of Synthesis Methods

| Parameter | Aqueous Conditions | Anhydrous Conditions |

|---|---|---|

| Yield | 60–75% | 85–92% |

| Enantiomeric Excess (ee) | 80–90% | >99% |

| Key Step | Boc protection | Chiral resolution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.